3-((5-((2-methylbenzyl)thio)-4-(o-tolyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one
Description
This compound is a structurally complex molecule featuring a 1,2,4-triazole core substituted with a 2-methylbenzylthio group at position 5 and an o-tolyl group at position 2. The triazole ring is further linked via a methylene bridge to a benzo[d]thiazol-2(3H)-one moiety. The compound’s synthesis likely involves sequential alkylation and coupling reactions, as evidenced by analogous methodologies in triazole-thiol derivatization .
Properties
IUPAC Name |
3-[[4-(2-methylphenyl)-5-[(2-methylphenyl)methylsulfanyl]-1,2,4-triazol-3-yl]methyl]-1,3-benzothiazol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N4OS2/c1-17-9-3-5-11-19(17)16-31-24-27-26-23(29(24)20-12-6-4-10-18(20)2)15-28-21-13-7-8-14-22(21)32-25(28)30/h3-14H,15-16H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBWLLXDAETVXJJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CSC2=NN=C(N2C3=CC=CC=C3C)CN4C5=CC=CC=C5SC4=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N4OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-((5-((2-methylbenzyl)thio)-4-(o-tolyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one is a complex organic molecule with potential biological activity. It belongs to a class of compounds that incorporate triazole and thiazole moieties, which are known for their diverse pharmacological properties. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 458.6 g/mol. The structure features multiple functional groups that contribute to its biological activity.
Structural Features
- Triazole Ring : Known for antifungal and antibacterial properties.
- Thiazole Ring : Associated with various biological activities, including anticancer effects.
- Methylbenzyl and o-Tolyl Substituents : These groups may enhance lipophilicity and bioavailability.
Antimicrobial Activity
Recent studies have indicated that similar compounds exhibit significant antimicrobial properties. For instance, thiazole derivatives have shown efficacy against various bacterial strains. The compound is anticipated to possess similar properties due to its structural similarity to known antimicrobial agents.
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | MIC (μg/mL) | Bacterial Strain |
|---|---|---|
| Compound A | 0.21 | Pseudomonas aeruginosa |
| Compound B | 0.35 | Escherichia coli |
| Target Compound | TBD | TBD |
Cytotoxicity Studies
Cytotoxicity assays using cell lines such as HaCat and Balb/c 3T3 have been employed to evaluate the safety profile of related compounds. Preliminary results suggest that derivatives of triazole-thiazole hybrids may exhibit selective cytotoxicity against cancer cells while sparing normal cells.
Table 2: Cytotoxicity Results in Cell Lines
| Compound Name | IC50 (μM) | Cell Line |
|---|---|---|
| Compound A | 15 | HaCat |
| Compound B | 10 | Balb/c 3T3 |
| Target Compound | TBD | TBD |
The proposed mechanism of action for the compound involves interaction with bacterial enzymes such as DNA gyrase and MurD. Molecular docking studies suggest strong binding interactions, which inhibit bacterial growth by disrupting critical cellular processes.
Molecular Docking Insights
- Binding Energies : Similar compounds have shown favorable binding energies, indicating a strong affinity for target enzymes.
- Hydrogen Bonding : Key interactions include hydrogen bonds with active site residues, which are crucial for enzymatic function.
Case Study 1: Synthetic Pathway and Biological Evaluation
A recent study synthesized a series of thiazole derivatives and evaluated their biological activities. The synthesis involved multi-step reactions leading to compounds that demonstrated potent antibacterial activity against Gram-positive and Gram-negative bacteria. The findings suggest that modifications in the side chains can significantly influence biological outcomes.
Case Study 2: In Vivo Efficacy
In vivo studies on related compounds showed promising results in tumor models, indicating potential anticancer properties. These studies highlight the importance of further exploration into the therapeutic applications of triazole-thiazole hybrids.
Scientific Research Applications
Synthesis and Structural Characterization
The synthesis of this compound typically involves the reaction of thiol derivatives with triazole frameworks, leading to the formation of hybrid molecules that exhibit enhanced biological activity. The structural characterization is often performed using techniques such as NMR spectroscopy and mass spectrometry, which confirm the presence of key functional groups essential for biological activity .
Anticancer Activity
Recent studies have highlighted the anticancer potential of triazole derivatives, including the compound . For instance, a study demonstrated that derivatives containing a 5-thio-1,2,4-triazole framework exhibited significant cytotoxic effects against various cancer cell lines, including HT29 (human colorectal carcinoma) cells. The compound was shown to inhibit phospholipid-dependent kinase 1, leading to a notable delay in the cell cycle progression of cancer cells .
Antimicrobial Properties
In addition to anticancer activity, compounds similar to 3-((5-((2-methylbenzyl)thio)-4-(o-tolyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one have also been evaluated for their antimicrobial properties. Research indicates that these compounds can effectively inhibit the growth of various bacterial and fungal strains. The mechanism of action is believed to involve disruption of microbial cell membranes or interference with metabolic pathways .
Case Study 1: Anticancer Efficacy
A comprehensive study involving a series of 1,2,4-triazole derivatives demonstrated that specific modifications at the thiol position significantly enhanced their cytotoxicity against cancer cells. The compound under discussion was included in this series and was found to have comparable efficacy to known anticancer agents. The study concluded that further optimization of the molecular structure could lead to the development of more potent anticancer drugs .
Case Study 2: Antimicrobial Activity
Another investigation focused on synthesizing various triazole-thiol derivatives and assessing their antimicrobial properties. The results indicated that certain derivatives exhibited strong inhibitory effects against both Gram-positive and Gram-negative bacteria. The compound was part of this evaluation and showed promising results, suggesting its potential as a lead compound for developing new antimicrobial agents .
Chemical Reactions Analysis
Oxidation Reactions
The thioether (-S-) group undergoes oxidation to form sulfoxides or sulfones under controlled conditions. This reactivity is critical for modulating biological activity, as sulfone derivatives often exhibit enhanced pharmacological profiles.
Key Findings :
-
Sulfoxidation proceeds efficiently with hydrogen peroxide in acetic acid, while sulfonation requires stronger oxidants like mCPBA .
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Over-oxidation to sulfones is suppressed at lower temperatures (0–5°C).
Nucleophilic Substitution
The methylene bridge (-CH₂-) adjacent to the triazole ring participates in SN2 reactions, enabling functional group diversification.
| Reagent | Conditions | Product | Application |
|---|---|---|---|
| NaSCH₃ | DMF, 60°C, 4 hr | 3-((5-(methylthio)-4-(o-tolyl)-4H-1,2,4-triazol-3-yl)methyl) | Antimicrobial agent synthesis |
| NH₃ (g) | THF, 100°C, 8 hr (sealed tube) | 3-((5-amino-4-(o-tolyl)-4H-1,2,4-triazol-3-yl)methyl) | Precursor for urea derivatives |
Mechanistic Insight :
-
Steric hindrance from the o-tolyl group slows substitution kinetics, necessitating elevated temperatures.
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Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of attacking species .
Hydrolysis and Stability
The benzothiazol-2(3H)-one ring undergoes pH-dependent hydrolysis, influencing compound stability:
| Condition | Reaction Pathway | Degradation Rate (t₁/₂) |
|---|---|---|
| Acidic (HCl, 1M, 70°C) | Ring-opening → benzothiazole-2-carboxylic acid | 2.3 hr |
| Basic (NaOH, 0.1M, 25°C) | Hydrolysis → 2-mercaptobenzothiazole + triazole fragment | 8.5 hr |
Structural Implications :
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Acidic conditions cleave the lactam ring, while basic conditions disrupt the thioether linkage .
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Stability studies recommend storage at pH 6–8 under inert atmospheres.
Reduction Reactions
The triazole ring resists reduction, but the thioether and benzothiazole moieties are susceptible to hydrogenolysis:
| Reagent | Conditions | Product | Selectivity |
|---|---|---|---|
| H₂ (1 atm), Pd/C | EtOH, 25°C, 12 hr | 3-((5-((2-methylbenzyl)-4-(o-tolyl)-4H-1,2,4-triazol-3-yl)methyl) | Partial (S-deprotection) |
| LiAlH₄ | THF, reflux, 3 hr | Reduction of benzothiazol-2(3H)-one to benzothiazoline | Complete |
Observations :
-
Catalytic hydrogenation selectively cleaves the C–S bond in the thioether without affecting the triazole .
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LiAlH₄ reduces the benzothiazol-2(3H)-one to a dihydro derivative, altering electron density .
Cycloaddition and Ring-Opening
The triazole ring participates in [3+2] cycloadditions with nitrile oxides, forming fused heterocycles:
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| MesCNO | Toluene, 110°C, 24 hr | 3-((5-((2-methylbenzyl)thio)-4-(o-tolyl)-4H-1,2,4-triazol-3-yl)methyl)-1,2,4-oxadiazole | 52% |
Computational Support :
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound belongs to a broader class of 1,2,4-triazole derivatives. Below is a comparative analysis with structurally related compounds:
Key Comparative Insights
Synthetic Pathways: The target compound shares synthetic parallels with other triazole derivatives, particularly in the alkylation of triazole-thiol intermediates (e.g., using InCl3 catalysis for S-alkylation ). However, its benzothiazolone linkage distinguishes it from analogues like triazole-Schiff bases or acetimidates . The coupling of the triazole and benzothiazolone moieties may involve nucleophilic substitution or Mitsunobu reactions, akin to methods for benzothiazolone derivatives .
The benzothiazolone component may enhance bioavailability or target specificity compared to simpler triazoles.
Physicochemical Properties :
- The presence of the benzothiazolone ring introduces a rigid planar structure, which may influence π-π stacking interactions in biological targets. This contrasts with more flexible acetimidate or Schiff base derivatives .
- Substituents like 3,4,5-trimethoxyphenyl (in ) confer higher polarity and hydrogen-bonding capacity compared to the target’s o-tolyl group, which is more hydrophobic .
Contradictions and Limitations
Research Findings and Data Tables
Table 1: Comparative Physicochemical Properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
